8-Chloro-[1,3]dioxolo[4,5-g]quinoline
Overview
Description
“8-Chloro-[1,3]dioxolo[4,5-g]quinoline” is a chemical compound with the CAS Number: 59134-89-3 . It has a molecular weight of 207.62 . The IUPAC name for this compound is 8-chloro [1,3]dioxolo [4,5-g]quinoline .
Synthesis Analysis
The synthesis of quinoline derivatives containing quaternary ammonium salts and acyl chloride groups was achieved from ethyl 8-chloro- [1,3]dioxolo [4,5- g ]quinoline-7-carboxylate in several steps .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H6ClNO2/c11-7-1-2-12-8-4-10-9 (3-6 (7)8)13-5-14-10/h1-4H,5H2 .
Chemical Reactions Analysis
The compound has been used as an intermediate in the synthesis of novel 5-Acyl-8- (Arylamino)-Quinolines .
Scientific Research Applications
Synthesis and Derivatives
- 8-Chloro-[1,3]dioxolo[4,5-g]quinoline has been utilized in the synthesis of various chemical compounds. For instance, derivatives such as quino[1,2-c]quinazolinium and indazolo[2,3-a]quinoline were synthesized as analogs of antitumor benzo[c]phenanthridine alkaloids (Phillips & Castle, 1980). Similarly, a study reported the eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using TiO2 nanoparticles (Bhardwaj, Singh, & Singh, 2019).
Catalytic and Chemical Reactions
- Research has shown the efficacy of this compound in various chemical reactions. For instance, visible-light-induced radical bromination of its derivatives led to the production of useful compounds like ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (Li, 2015). Another study described a solvent-free synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6-(5H)-one derivatives under ultrasound acceleration, showcasing the compound's versatility in reaction conditions (Azarifar & Sheikh, 2013).
Antitumor and Antibacterial Properties
- Some derivatives of this compound have been explored for potential antitumor and antibacterial applications. For instance, a study synthesized new furo[3,4‐b]quinolin‐1(3H)‐one scaffolds derived from γ-lactone‐fused quinolin‐4(1H)‐ones, aiming to discover new antitumor drugs (Labruère et al., 2013). Additionally, novel quinoline and quinolinium iodide derivatives were synthesized and evaluated as potential anticancer and antibacterial agents, demonstrating significant activity (Jin et al., 2020).
Novel Synthesis Methods
- Innovative methods for synthesizing derivatives of this compound have been developed. For example, a catalyst-free synthesis of [1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones was established, providing a new chemical library for screening anticancer activity (Li et al., 2015).
DNA Interaction and Anticancer Efficacy
- Studies have investigated the interaction of certain this compound derivatives with DNA and their anticancer efficacy. For instance, derivatives like chloro-PTQ and morpholino-PTQ showed significant intercalation with DNA and demonstrated potential anticancer activity against various cell lines (Shahabuddin, Gopal, & Raghavan, 2009).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H301-H311-H331 . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including the use of protective gloves, protective clothing, eye protection, and face protection .
Future Directions
The compound has shown potential in the field of medicinal chemistry, particularly in the development of new antibacterial and antitumor agents . Further research and development are needed to fully explore its potential applications.
Mechanism of Action
Target of Action
The primary target of 8-Chloro-[1,3]dioxolo[4,5-g]quinoline is DNA gyrase , a type of topoisomerase . DNA gyrases are essential enzymes that control the topological state of DNA during replication . They are particularly active against Enterobacteriaceae .
Mode of Action
This compound interacts with its target, DNA gyrase, by inhibiting its activity . This interaction interferes with DNA synthesis . The compound forms hydrogen bonds with amino acid residues and has ion interactions with N atoms on the quinoline ring .
Biochemical Pathways
The inhibition of DNA gyrase by this compound affects the DNA replication pathway . This disruption of DNA synthesis can lead to the cessation of cell division and ultimately cell death .
Pharmacokinetics
It is known that the compound has high gi absorption . It is also a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This could potentially affect the compound’s bioavailability.
Result of Action
The result of this compound’s action is the inhibition of DNA synthesis, leading to the cessation of cell division and ultimately cell death . This makes it potentially useful as an antibacterial agent .
Biochemical Analysis
Biochemical Properties
8-Chloro-[1,3]dioxolo[4,5-g]quinoline is part of the quinoline family, which has been shown to have antibacterial effects by inhibiting DNA helicase, thereby inhibiting bacterial DNA replication
Cellular Effects
Quinoline derivatives have been shown to have antitumor activity, suggesting that this compound may also influence cell function
Molecular Mechanism
As a quinoline derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
8-chloro-[1,3]dioxolo[4,5-g]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUBPJPDFFLKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=C(C=CN=C3C=C2O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517699 | |
Record name | 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59134-89-3 | |
Record name | 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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